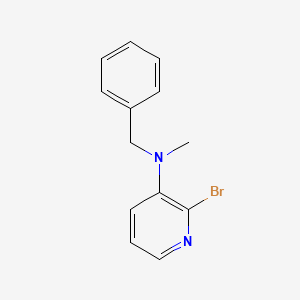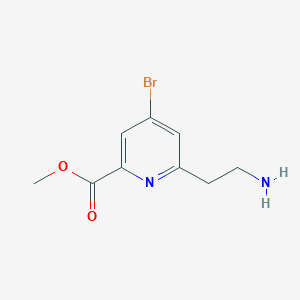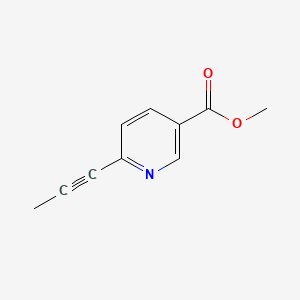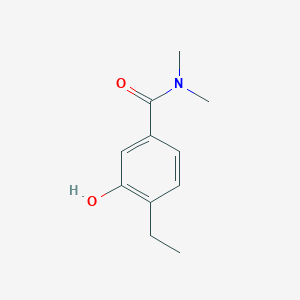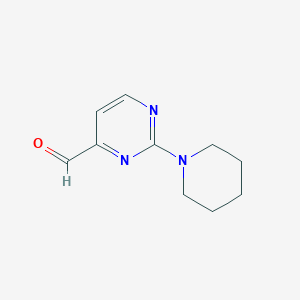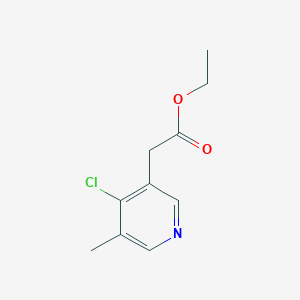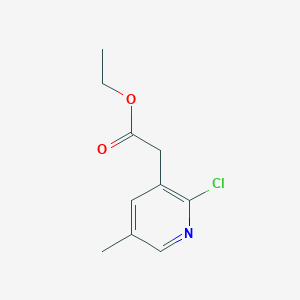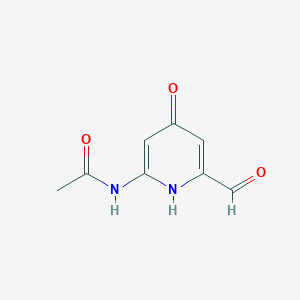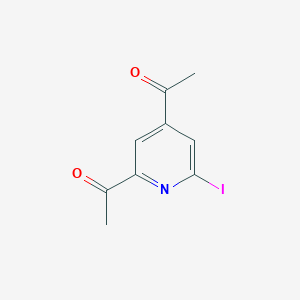![molecular formula C8H6ClNO2 B14854752 2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one CAS No. 1260672-70-5](/img/structure/B14854752.png)
2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one is a heterocyclic compound that features a pyrano-pyridine fused ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyridine derivatives with suitable aldehydes or ketones in the presence of a base, leading to the formation of the pyrano ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions include various substituted pyrano-pyridine derivatives, which can have different functional groups depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-methyl-5H,7H,8H-pyrano[4,3-B]pyridine
- 2-Chloro-7-isopropyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine
Uniqueness
2-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one is unique due to its specific substitution pattern and the presence of the chlorine atom, which can be selectively modified to create a wide range of derivatives. This versatility makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1260672-70-5 |
|---|---|
Molekularformel |
C8H6ClNO2 |
Molekulargewicht |
183.59 g/mol |
IUPAC-Name |
2-chloro-5H-pyrano[4,3-b]pyridin-8-one |
InChI |
InChI=1S/C8H6ClNO2/c9-7-2-1-5-3-12-4-6(11)8(5)10-7/h1-2H,3-4H2 |
InChI-Schlüssel |
NBQULRWIQVQTDT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C(=O)CO1)N=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


